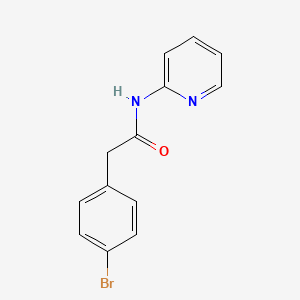

2-(4-bromophenyl)-N-2-pyridinylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-bromophenyl)-N-2-pyridinylacetamide and its related compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. For instance, Xu et al. (2014) described the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes, which are closely related to 2-(4-bromophenyl)-N-2-pyridinylacetamide, highlighting the complex nature of these syntheses (Xu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(4-bromophenyl)-N-2-pyridinylacetamide and its derivatives is often analyzed using techniques such as X-ray diffraction. For example, Balderson et al. (2007) studied the molecular structure of related compounds, revealing complex hydrogen bonding patterns (Balderson et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

2-(4-bromophenyl)-N-2-pyridinylacetamide derivatives are synthesized through various chemical reactions and are studied for their potential biological activities. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, which were then examined for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound, in particular, showed significant lysis against clot formation in human blood, and another was potent against Escherichia coli, demonstrating the compound's potential in medical applications (Ahmad et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to 2-(4-bromophenyl)-N-2-pyridinylacetamide has yielded promising results. For example, Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide, finding that some compounds displayed good antimicrobial activity, with particular efficacy against certain strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating the 2-(4-bromophenyl)-N-2-pyridinylacetamide motif is of interest due to their diverse biological activities. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which were then tested for their antimicrobial efficacy. The study demonstrates the versatility of the 2-(4-bromophenyl)-N-2-pyridinylacetamide scaffold in generating biologically active compounds with potential applications in antimicrobial therapy (Darwish et al., 2014).

Environmental Chemistry

The transformation and environmental fate of bromophenol derivatives, including compounds related to 2-(4-bromophenyl)-N-2-pyridinylacetamide, are studied to understand their behavior during water treatment processes. Xiang et al. (2020) explored the transformation of 2,4-dibromophenol during the chlorination process, revealing insights into the environmental fate of such compounds in aquatic environments. This research is crucial for assessing the risks associated with halogenated disinfection byproducts in water treatment (Xiang et al., 2020).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-4-10(5-7-11)9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHAIRWDGKNROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

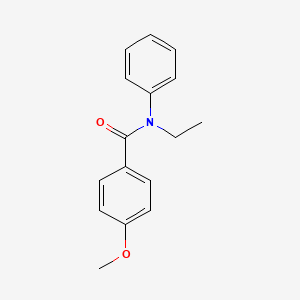

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(pyridin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)